molecular formula C10H7N3O3S B1201294 N-(5-Nitrothiazol-2-yl)benzamide CAS No. 64398-84-1

N-(5-Nitrothiazol-2-yl)benzamide

Cat. No. B1201294
CAS RN: 64398-84-1
M. Wt: 249.25 g/mol
InChI Key: TYUHMMUUMWZPDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-Nitrothiazol-2-yl)benzamide derivatives often involves complex reactions, including unexpected isomerizations. For instance, Argilagos et al. (1997) reported the synthesis of several N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines from 3,3-diamino-2-nitrothioacrylamides. These compounds underwent spontaneous isomerization in polar solvents to yield benzothiazoles, with the rate of isomerization influenced by electronic effects of different substituents. The study provides insights into the synthesis pathways and the factors affecting them (Argilagos et al., 1997).

Molecular Structure Analysis

The molecular structure of N-(5-Nitrothiazol-2-yl)benzamide and its derivatives has been elucidated through various spectroscopic and computational methods. For example, Rizk et al. (2021) conducted spectroscopic studies and DFT calculations on new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, revealing the rearrangement of the compound due to keto-enol tautomeric forms (Rizk et al., 2021).

Chemical Reactions and Properties

N-(5-Nitrothiazol-2-yl)benzamide derivatives exhibit a variety of chemical reactions and properties. Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, demonstrating the significant role of methyl functionality and S⋯O interaction in their gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties of N-(5-Nitrothiazol-2-yl)benzamide derivatives, including their crystal structure and thermal behavior, have been extensively studied. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined by Saeed et al. (2008), providing detailed information on its orthorhombic space group and the dihedral angle between the aromatic rings, which plays a crucial role in the compound's physical properties (Saeed et al., 2008).

Chemical Properties Analysis

The chemical properties of N-(5-Nitrothiazol-2-yl)benzamide derivatives, including reactivity and binding behavior, have been the subject of research. For example, Obasi et al. (2014) investigated the antimicrobial screening of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes, demonstrating the compound's potential in antimicrobial applications (Obasi et al., 2014).

Scientific Research Applications

  • Antimicrobial and Antiparasitic Activities :

    • N-(5-Nitrothiazol-2-yl)benzamide derivatives have been studied for their effectiveness against a range of pathogens. For instance, nitazoxanide, a derivative, exhibits broad-spectrum activities against helminths, protozoa, and enteric bacteria infecting animals and humans (Müller et al., 2007). Another study found that specific 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole showed significant antibacterial and antifungal activities, as well as antitubercular effects against Mycobacterium tuberculosis (Samadhiya et al., 2013).
  • Anticancer Properties :

    • Research has shown that certain metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide exhibit significant toxicity against human colon carcinoma cells, suggesting potential as antitumor agents (Rizk et al., 2021). Additionally, benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their potential in targeted drug delivery for melanoma treatment (Wolf et al., 2004).
  • Drug Development :

    • Compounds derived from N-(5-Nitrothiazol-2-yl)benzamide have been explored for various drug development applications. For instance, a study on substituted benzamides as potent D2/5-HT2 antagonists and 5-HT1a agonists indicated their potential as neuroleptic agents (Norman et al., 1996). Another study synthesized and evaluated novel heterocyclic compounds derived from this chemical, showing their antibacterial and antifungal activities (Patel & Patel, 2015).

Safety And Hazards

  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for handling precautions and safety guidelines .

properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-9(7-4-2-1-3-5-7)12-10-11-6-8(17-10)13(15)16/h1-6H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUHMMUUMWZPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214637
Record name Benzamido-2-nitro-5-thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Nitrothiazol-2-yl)benzamide

CAS RN

64398-84-1
Record name N-(5-Nitro-2-thiazolyl)benzamide
Source CAS Common Chemistry
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Record name Benzamido-2-nitro-5-thiazole
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Record name 64398-84-1
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Record name Benzamido-2-nitro-5-thiazole
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Record name N-(5-nitro-2-thiazolyl)benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Elagawany, AA Elmaaty, A Mostafa… - Journal of enzyme …, 2022 - Taylor & Francis
The global outbreak of the COVID-19 pandemic provokes scientists to make a prompt development of new effective therapeutic interventions for the battle against SARS-CoV-2. A new …
Number of citations: 17 www.tandfonline.com
CE Voogd, JJ Van der Stel, HW Verharen - Mutation Research/Genetic …, 1983 - Elsevier
The capacity of 27 heterocyclic sulfur compounds to induce base-pair substitutions was investigated with Klebsiella pneumoniae ur − pro − and Salmonella typhimurium TA100 as test …
Number of citations: 29 www.sciencedirect.com
MV Buchieri, M Cimino… - Journal of Medicinal …, 2017 - ACS Publications
In this study, we aimed to decipher the natural resistance mechanisms of mycobacteria against novel compounds isolated by whole-cell-based high-throughput screening (HTS). We …
Number of citations: 8 pubs.acs.org
T Das - Antibiotics, 2022 - mdpi.com
Bacterial resistance to antimicrobial agents, including antibiotics, disinfectants, and detergents, is on the rise, with consequences associated with morbidity, mortality, and economic loss …
Number of citations: 1 www.mdpi.com
T Das - 2022 - pdfs.semanticscholar.org
Bacterial resistance to antimicrobial agents, including antibiotics, disinfectants, and detergents, is on the rise, with consequences associated with morbidity, mortality, and economic loss …
Number of citations: 0 pdfs.semanticscholar.org
J Odingo, MA Bailey, M Files, JV Early, T Alling… - ACS …, 2017 - ACS Publications
Nitazoxanide has antiparasitic and antibiotic activities including activity against Mycobacterium tuberculosis. We prepared and evaluated a set of its analogues to determine the structure…
Number of citations: 20 pubs.acs.org
JS Park, H Lee, BW Choi, S Ro, D Lee, JE Na… - … & Molecular Medicine, 2018 - nature.com
Mitsugumin 53 (MG53) is an E3 ligase that induces insulin receptor substrate-1 (IRS-1) ubiquitination and degradation in skeletal muscle. We previously demonstrated that the …
Number of citations: 7 www.nature.com
M Saleh, YA Mostafa, J Kumari, MM Thabet… - RSC Medicinal …, 2023 - pubs.rsc.org
A new series inspired by combining fragments from nitazoxanide (NTZ) and 4-aminosalicylic acid (4-ASA) was synthesized and screened for in vitro antibacterial and antimycobacterial …
Number of citations: 0 pubs.rsc.org
TE Ballard, X Wang, I Olekhnovich, T Koerner… - …, 2011 - Wiley Online Library
A library composed of nitazoxanide‐based analogues was synthesized and assayed for increased antibacterial efficacy against the pyruvate–ferredoxin oxidoreductase (PFOR) using …
Z Lü, X Li, K Li, C Wang, T Du, W Huang… - ACS Medicinal …, 2021 - ACS Publications
We identified nitazoxanide (NTZ) as a moderate STAT3 pathway inhibitor through immunoblot analysis and a cell-based IL-6/JAK/STAT3 pathway activation assay. A series of thiazolide …
Number of citations: 8 pubs.acs.org

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